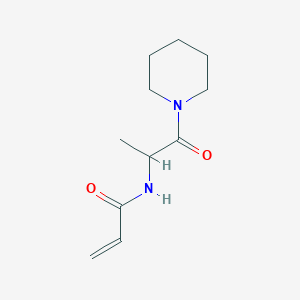
N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide and related compounds involves several key steps, including the formation of N-pyridinylpropenamides and their subsequent conversion to target structures. A notable method involves the synthesis of piperidine derivatives from propargyl amines and cyclopropanes using Zn(II) catalysis, showcasing the efficiency of ring-opening and cyclization reactions in constructing the piperidine scaffold (Lebold et al., 2009).
Molecular Structure Analysis
The molecular structure of N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide has been elucidated through various spectroscopic and computational techniques. X-ray diffraction and NMR studies, for example, have been employed to confirm the configuration and conformation of similar compounds, providing insight into the spatial arrangement of atoms and the presence of specific functional groups (Choi et al., 2014).
Chemical Reactions and Properties
The compound exhibits a range of chemical reactions, primarily due to the reactivity of the enamide and piperidine moieties. For instance, enaminones and their derivatives have been synthesized through denitrogenative rearrangement reactions, highlighting the versatility of the compound in forming various heterocyclic structures (Miura et al., 2012).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A study by Cann et al. (2012) discusses the development of a stereoselective and economical synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the significance of enantioselective processes in drug synthesis and their potential for large-scale applications (Cann et al., 2012).
Asymmetric Syntheses
Wanner, Wadenstorfer, and Kärtner (1991) explored diastereoselective additions to chiral N-acyliminium ions, demonstrating the synthesis of enantiomerically pure 2-substituted piperidines, which are valuable for creating stereochemically complex pharmaceuticals (Wanner, Wadenstorfer, & Kärtner, 1991).
Antiallergic Activity
Research by Courant et al. (1993) on the synthesis of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides from N-pyridinylpropenamides indicates the exploration of compounds for potential antiallergic activity, showcasing the application of chemical synthesis in discovering new therapeutic agents (Courant et al., 1993).
Cannabinoid Receptor Antagonists
Lan et al. (1999) designed and synthesized a series of pyrazole derivatives to examine the structure-activity relationships of cannabinoid receptor antagonists, highlighting the role of chemical synthesis in pharmacological research (Lan et al., 1999).
Oxidative Coupling Reactions
Shainyan, Meshcheryakov, and Sterkhova (2019) explored the oxidative coupling of arenesulfonamides, acetylenes, and secondary amines, contributing to the field of organic synthesis and the development of new synthetic methodologies (Shainyan, Meshcheryakov, & Sterkhova, 2019).
Eigenschaften
IUPAC Name |
N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-10(14)12-9(2)11(15)13-7-5-4-6-8-13/h3,9H,1,4-8H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQISLWDTCYKAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-oxo-1-piperidin-1-ylpropan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

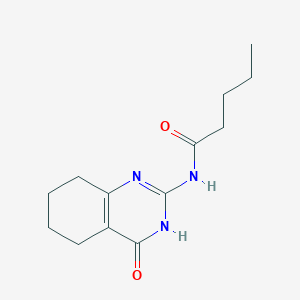
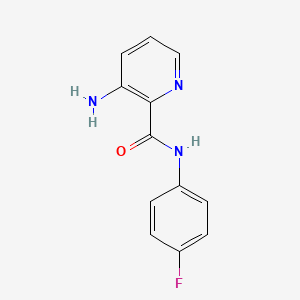

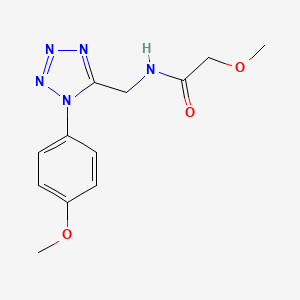
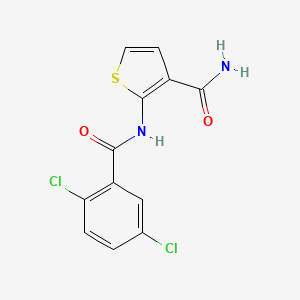
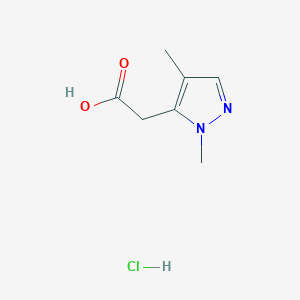
![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)
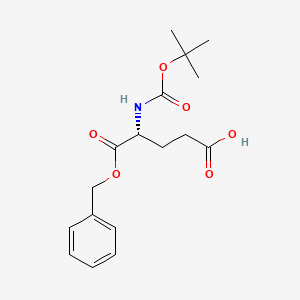


![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)
![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)
